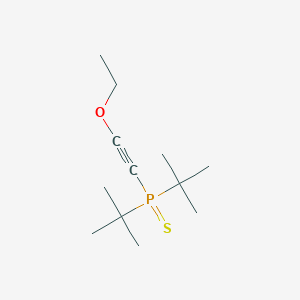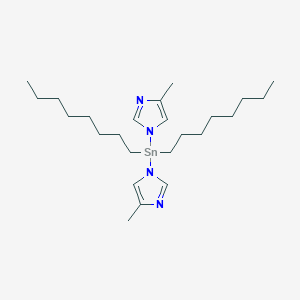
1,1'-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) is a compound that features a tin atom bonded to two octyl groups and two 4-methyl-1H-imidazole groups. This compound is part of the organotin family, which is known for its diverse applications in various fields, including catalysis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) typically involves the reaction of dioctyltin dichloride with 4-methyl-1H-imidazole in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. The general reaction scheme is as follows:
Dioctyltin dichloride+24-methyl-1H-imidazole→1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole)+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The tin center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions to form lower oxidation state tin compounds.
Substitution: The imidazole groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligands such as phosphines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different ligands.
Scientific Research Applications
1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) involves its interaction with molecular targets such as enzymes and cellular membranes. The tin center can coordinate with various biological molecules, affecting their function and activity. The imidazole groups can also interact with biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- Dioctyltin dichloride
- 1,1’-(Dimethyltin)bis(4-methyl-1H-imidazole)
- 1,1’-(Dioctylstannanediyl)bis(1H-imidazole)
Uniqueness
1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) is unique due to the presence of both octyl groups and 4-methyl-1H-imidazole groups, which confer specific chemical and biological properties. The combination of these groups enhances its solubility, stability, and reactivity compared to similar compounds.
Properties
CAS No. |
113962-35-9 |
|---|---|
Molecular Formula |
C24H44N4Sn |
Molecular Weight |
507.3 g/mol |
IUPAC Name |
bis(4-methylimidazol-1-yl)-dioctylstannane |
InChI |
InChI=1S/2C8H17.2C4H5N2.Sn/c2*1-3-5-7-8-6-4-2;2*1-4-2-5-3-6-4;/h2*1,3-8H2,2H3;2*2-3H,1H3;/q;;2*-1;+2 |
InChI Key |
ICIKNRTYZQQKBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(N1C=C(N=C1)C)N2C=C(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



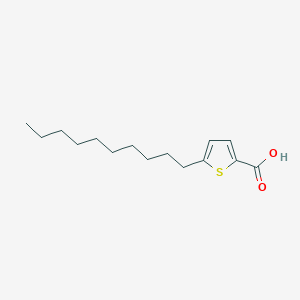
![9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid](/img/structure/B14308101.png)
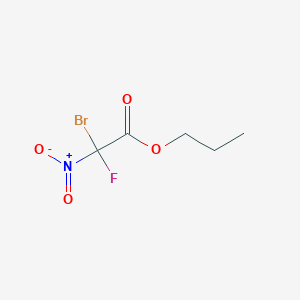
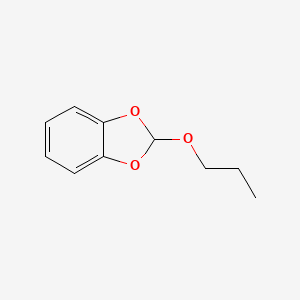
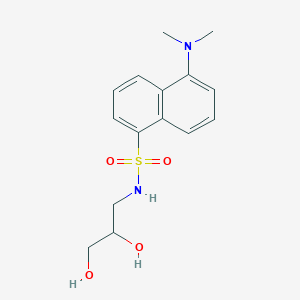
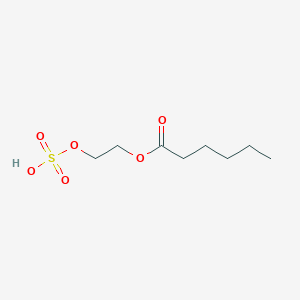
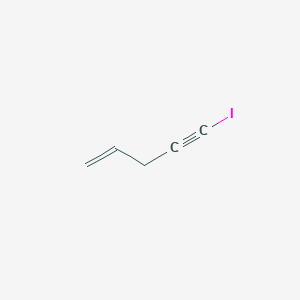
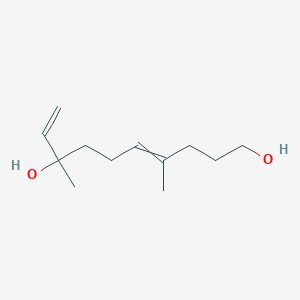
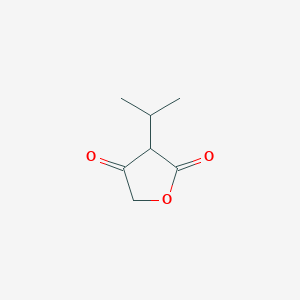
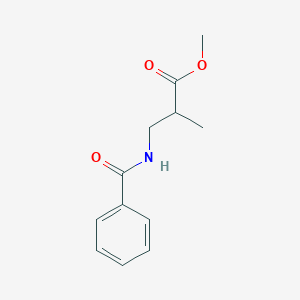
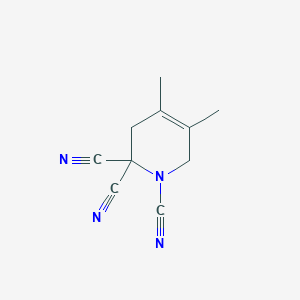
![Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B14308163.png)
